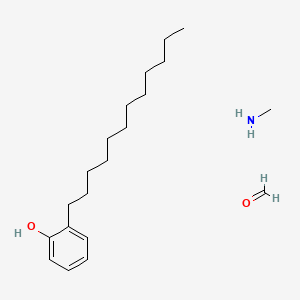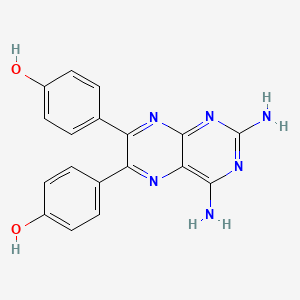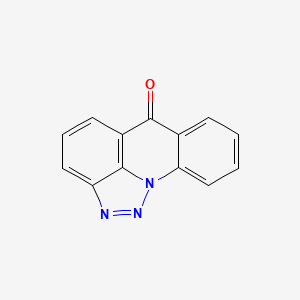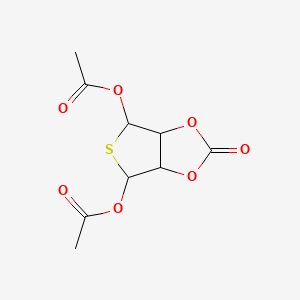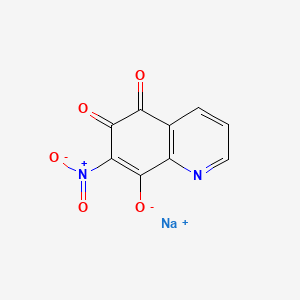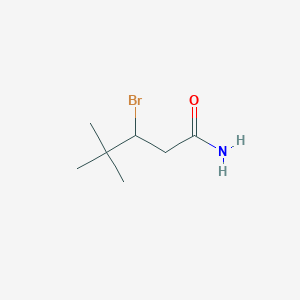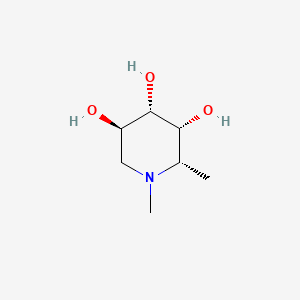
(+)-Di-4-Anisoyl-D-tartaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Di-4-Anisoyl-D-tartaric acid is a chiral compound derived from tartaric acid. It is known for its applications in asymmetric synthesis and chiral resolution. The compound is characterized by the presence of two anisoyl groups attached to the tartaric acid backbone, which imparts unique stereochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Di-4-Anisoyl-D-tartaric acid typically involves the esterification of tartaric acid with anisoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Di-4-Anisoyl-D-tartaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The anisoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anisoyl ketones, while reduction can produce anisoyl alcohols.
Aplicaciones Científicas De Investigación
(+)-Di-4-Anisoyl-D-tartaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral properties.
Medicine: It is used in the development of chiral drugs and pharmaceuticals.
Industry: The compound finds applications in the production of chiral catalysts and materials.
Mecanismo De Acción
The mechanism of action of (+)-Di-4-Anisoyl-D-tartaric acid involves its interaction with chiral centers in target molecules. The anisoyl groups provide steric hindrance, which influences the orientation and reactivity of the compound. This interaction is crucial in asymmetric synthesis, where the compound acts as a chiral template to induce the formation of enantiomerically pure products.
Comparación Con Compuestos Similares
Similar Compounds
Di-4-Anisoyl-L-tartaric acid: The enantiomer of (+)-Di-4-Anisoyl-D-tartaric acid, used in similar applications but with opposite stereochemistry.
Di-4-Methoxybenzoyl-D-tartaric acid: A compound with similar structure but different substituents, used in chiral resolution.
Di-4-Bromobenzoyl-D-tartaric acid: Another structurally similar compound with bromine substituents, used in asymmetric synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of anisoyl groups, which provide distinct steric and electronic properties. These characteristics make it particularly effective in chiral resolution and asymmetric synthesis compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H18O10 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
(2R)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16?/m1/s1 |
Clave InChI |
KWWCVCFQHGKOMI-AAFJCEBUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)O[C@H](C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
